2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(6-ethyl-2-methylphenyl)acet amide
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Overview
Description
2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(6-ethyl-2-methylphenyl)acet amide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(6-ethyl-2-methylphenyl)acet amide typically involves multi-step organic reactions. The starting materials may include furyl derivatives, triazole precursors, and substituted anilines. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Thioether Formation:
Amide Bond Formation: This step typically involves coupling reactions between carboxylic acids or their derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furyl and triazole moieties.
Reduction: Reduction reactions may target the nitro or carbonyl groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes.
Antimicrobial Activity: Studied for its potential to inhibit the growth of bacteria and fungi.
Medicine
Drug Development: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: May be used in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(6-ethyl-2-methylphenyl)acet amide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. In antimicrobial applications, it may disrupt cell membrane integrity or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(6-ethylphenyl)acet amide
- 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(6-methylphenyl)acet amide
Uniqueness
The unique structural features of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(6-ethyl-2-methylphenyl)acet amide, such as the specific substitution pattern on the aromatic rings and the presence of the triazole and furyl moieties, may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H19N5O2S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19N5O2S/c1-3-12-7-4-6-11(2)15(12)19-14(23)10-25-17-21-20-16(22(17)18)13-8-5-9-24-13/h4-9H,3,10,18H2,1-2H3,(H,19,23) |
InChI Key |
ZAYYDBGIEIGYKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)C |
Origin of Product |
United States |
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